REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:14](Cl)(=O)C(Cl)=O>C(#N)C>[CH3:14][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([OH:1])[C:3]=1[N+:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in dichloromethane (100 ml)
|
Type
|
ADDITION
|
Details
|
A mixture of methanol (50 ml) and triethylamine (20 ml) in dichloromethane (30 ml)
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while cooling the mixture with an ice bath
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (eluent: 10-55% v/v ethyl acetate in heptane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)O)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |